molecular formula C30H46O4 B1672572 Gypsogenin CAS No. 639-14-5

Gypsogenin

Cat. No. B1672572
CAS RN: 639-14-5
M. Wt: 470.7 g/mol
InChI Key: QMHCWDVPABYZMC-MYPRUECHSA-N
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Description

Gypsogenin is a pentacyclic triterpene that has attracted widespread attention from medicinal chemists due to its prominent anti-cancer potential . It has proved itself as a new anti-proliferative player battling for a frontline position among other classic pentacyclic triterpenes such as oleanolic acid, glycyrrhetinic acid, ursolic acid, betulinic acid, and celastrol .


Synthesis Analysis

Gypsogenin has been the subject of various synthesis studies. For instance, forty-five gypsogenin and gypsogenic acid derivatives were synthesized and screened for their cytotoxic activities . Their structures were established using IR, 1H NMR, 13C NMR, and LC-MS spectroscopic data .


Molecular Structure Analysis

The molecular formula of Gypsogenin is C30H46O4 . Its average mass is 470.684 Da and its monoisotopic mass is 470.339600 Da .


Chemical Reactions Analysis

Gypsogenin has been subjected to various chemical reactions. The most important reactions of gypsogenin involve the modification of its four functional groups . These modifications have been used to synthesize various gypsogenin derivatives .


Physical And Chemical Properties Analysis

Gypsogenin has a density of 1.1±0.1 g/cm3, a boiling point of 581.1±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.7 mmHg at 25°C . It also has an enthalpy of vaporization of 99.8±6.0 kJ/mol and a flash point of 319.3±26.6 °C .

Scientific Research Applications

Antineoplastic Activity

Gypsogenin, a natural saponin, shows promising antineoplastic (anti-cancer) properties. Its derivatives, such as gypsogenin thiosemicarbazone and gypsogenin thiosemicarbazone glyoxime, along with their metal complexes, have been studied for their antiproliferative effects on human promyelocytic leukemia cells. These complexes demonstrated potent anticancer activities, with some inducing apoptosis in cancer cells at low concentrations, showing their potential as effective anticancer agents (Emirdağ-Öztürk, Babahan, & Özmen, 2014).

Antimicrobial Activities

Gypsogenin derivatives have also been tested for their antimicrobial properties. Certain derivatives exhibited significant antimicrobial activities against bacteria such as Bacillus subtilis, Bacillus thrungiensis, and Bacillus cereus. This suggests a potential application of gypsogenin in the development of new antimicrobial agents (Emirdağ-Öztürk et al., 2014).

Inhibition of Cholinesterases

Gypsogenin has been identified as an unexpected class of inhibitors for cholinesterases, enzymes involved in the breakdown of neurotransmitters. One of its derivatives demonstrated significant inhibitory activity against butyrylcholinesterase and acetylcholinesterase, suggesting potential therapeutic applications in neurodegenerative diseases (Heller, Schwarz, Weber, & Csuk, 2014).

Cell Cycle Arrest and Apoptosis Induction

Gypsogenin derivatives have been synthesized and tested for their ability to arrest the cell cycle and induce apoptosis in human cancer cells. These derivatives showed significant cytotoxicity against various human tumor cell lines, providing further evidence of their potential in cancer therapy (Zhang et al., 2018).

Saponin Analysis in Homeopathy

Gypsogenin saponins have been quantitatively determined in homeopathic tinctures, indicating their importance as active constituents in homeopathic remedies. This application underscores the relevance of gypsogenin in alternative medicine and its potential therapeutic properties (Szakiel & Henry, 2007).

Safety And Hazards

During combustion, Gypsogenin may emit irritant fumes . Firefighters are advised to wear self-contained breathing apparatus and protective clothing .

Future Directions

Gypsogenin has shown promising anti-cancer potential, and future extensive structure-activity relationship (SAR) studies of gypsogenin could advance it to a frontline position in the pentacyclic triterpenes Game of Thrones on anti-cancer therapy .

properties

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-9-formyl-10-hydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O4/c1-25(2)13-15-30(24(33)34)16-14-28(5)19(20(30)17-25)7-8-22-26(3)11-10-23(32)27(4,18-31)21(26)9-12-29(22,28)6/h7,18,20-23,32H,8-17H2,1-6H3,(H,33,34)/t20-,21+,22+,23-,26-,27-,28+,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHCWDVPABYZMC-MYPRUECHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C=O)O)C)C)C2C1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701026577
Record name (3beta,4alpha)-3-Hydroxy-23-oxoolean-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701026577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gypsogenin

CAS RN

639-14-5
Record name Gypsogenin
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gypsogenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000639145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3beta,4alpha)-3-Hydroxy-23-oxoolean-12-en-28-oic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3β,4α)-3-hydroxy-23-oxoolean-12-en-28-oic acid
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Record name GYPSOGENIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,330
Citations
MO Radwan, HI Abd-Alla, AT Alsaggaf, H El-Mezayen… - Molecules, 2023 - mdpi.com
… gypsogenin via modification of its four functional groups. Furthermore, we demonstrate insights into the anti-cancer activity of gypsogenin … exploitation of gypsogenin chemical entity as a …
Number of citations: 4 www.mdpi.com
M Henry - Phytochemistry Reviews, 2005 - Springer
The chemical structure of triterpenoid saponins is quite complicated, especially the glucuronide oleanane-type triterpene carboxylic acid 3,28-bidesmosides (GOTCAB) saponins. …
Number of citations: 34 link.springer.com
Y Lu, D Van, L Deibert, G Bishop, J Balsevich - Phytochemistry, 2015 - Elsevier
Nine quillaic acid and five gypsogenin bisdesmosides were isolated from roots of Saponaria officinalis L. (Caryophyllaceae). Seven of the quillaic acid saponins possessed a 3-O-β-d-…
Number of citations: 43 www.sciencedirect.com
S Emirdağ-Öztürk, T Karayıldırım… - European Journal of …, 2014 - Elsevier
… Gypsogenin aglycone is found at high concentrations in Gypsophila [30]; therefore, it can be … In this study, nine new gypsogenin derivatives (1a–i) were synthesized from gypsogenin …
Number of citations: 35 www.sciencedirect.com
T Fujioka, T Nagao, H Okabe… - Chemical and …, 1992 - jstage.jst.go.jp
Two new gypsogenin glycosides, named lobatosides I and J, and one oleanolic acid glycoside, lobatoside K, were isolated from the seed of Actinostemma lobatum MAXIM.(…
Number of citations: 13 www.jstage.jst.go.jp
G Wu, H Chu, J Wang, Y Mu, J Sun - New Journal of Chemistry, 2019 - pubs.rsc.org
… The C-3 hydroxyl and C-28 carboxylic acid of gypsogenin … the antitumor activity of the gypsogenin amide derivatives, we … to a carboxyl group to obtain gypsogenin acid, and the same or …
Number of citations: 6 pubs.rsc.org
S Emirdağ-Öztürk, İ Babahan, A Özmen - Bioorganic Chemistry, 2014 - Elsevier
… saponin gypsogenin (L 1 ) and the synthesis and potential anticancer activity of new gypsogenin ligands (gypsogenin thiosemicarbazone (L 2 ) and gypsogenin thiosemicarbazone …
Number of citations: 23 www.sciencedirect.com
KP Sun, TT Zhao, L Liu, XD Mu, JY Sun - ChemistrySelect, 2023 - Wiley Online Library
… anticancer activity of gypsogenin 1, and explore the structure-activity relationship and potential targets of gypsogenin 1. As shown in Figure 1, we docked gypsogenin into the binding …
L Heller, S Schwarz, BA Weber, R Csuk - Archiv der Pharmazie, 2014 - Wiley Online Library
… gypsogenin [(3β,4α) 3-hydroxy-23-oxo-olean-12-ene-28 oic acid (1), Fig. 1]. Gypsogenin … They are cheap starting materials and their aglycon, gypsogenin (1), can easily be obtained …
Number of citations: 10 onlinelibrary.wiley.com
M Radwan, HI Abd-Alla, H Elmezayen… - 2023 - preprints.org
… Despite its late identification, gypsogenin proved itself as a … anticancer activity of gypsogenin and its semisynthetic derivatives … for a better exploitation of gypsogenin chemical entity as a …
Number of citations: 0 www.preprints.org

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